molecular formula CH2NO2PS B14691105 Phosphorocyanidothioic O,O-acid CAS No. 25758-22-9

Phosphorocyanidothioic O,O-acid

Cat. No.: B14691105
CAS No.: 25758-22-9
M. Wt: 123.07 g/mol
InChI Key: ZBESAQVTAIBGKN-UHFFFAOYSA-N
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Description

Phosphorocyanidothioic O,O-acid is a phosphorus-based oxyacid derivative characterized by functional group replacements. According to IUPAC nomenclature rules (), the prefix "thio" indicates the replacement of an oxygen atom with sulfur in the parent acid structure. The term "O,O-acid" specifies that two hydroxyl (-OH) groups remain at the oxygen positions, while the "cyanido" substituent denotes the presence of a cyano (-CN) group. This compound belongs to the broader class of thiophosphoric acids, where sulfur replaces one or more oxygen atoms in the phosphate backbone.

These compounds share a common backbone of phosphonothioic acid with alkyl or cyano substituents.

Properties

CAS No.

25758-22-9

Molecular Formula

CH2NO2PS

Molecular Weight

123.07 g/mol

IUPAC Name

dihydroxyphosphinothioylformonitrile

InChI

InChI=1S/CH2NO2PS/c2-1-5(3,4)6/h(H2,3,4,6)

InChI Key

ZBESAQVTAIBGKN-UHFFFAOYSA-N

Canonical SMILES

C(#N)P(=S)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorocyanidothioic O,O-acid can be synthesized through various chemical reactions involving phosphorus-containing compounds. One common method involves the reaction of phosphorus pentasulfide with cyanide and alcohol under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Phosphorocyanidothioic O,O-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorocyanidothioic O,O-dioxide.

    Reduction: Reduction reactions can convert it into phosphorocyanidothioic O,O-hydride.

    Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Phosphorocyanidothioic O,O-dioxide.

    Reduction: Phosphorocyanidothioic O,O-hydride.

    Substitution: Various substituted phosphorocyanidothioic derivatives.

Scientific Research Applications

Phosphorocyanidothioic O,O-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphorocyanidothioic O,O-acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve redox reactions and the formation of reactive intermediates.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between Phosphorocyanidothioic O,O-acid and related thiophosphoric acid derivatives:

Compound Name Substituents Molecular Formula CAS RN Key Features Reference
This compound -CN, -S-, -O,O-ester Inferred: H₂O₂PS(CN) Not provided Cyano group enhances electrophilicity; sulfur improves nucleophilic reactivity. [N/A]
O,O-Diethyl phosphorochloridothionate -Cl, -O,O-diethyl ester C₄H₁₀ClO₂PS Multiple Chlorine substituent increases reactivity in SN2 reactions; used as intermediates in pesticides.
Propylphosphonothioic O,O-acid -C₃H₇, -S-, -O,O-ester C₃H₉O₂PS 27797-35-9 Alkyl chain (propyl) improves lipid solubility; used in organophosphate synthesis.
Methylphosphonothioic O,O-acid -CH₃, -S-, -O,O-ester CH₅O₂PS 5994-73-0 Methyl group reduces steric hindrance; common in nerve agent precursors.
Phosphoramidothioic O,O-acid -NH₂, -S-, -O,O-ester H₄NO₂PS Not provided Amido group enables hydrogen bonding; inhibits enzymes like urease.
O,O-Diethyl dithiophosphate -S,S-, -O,O-diethyl ester C₄H₁₁O₂PS₂ 298-06-6 Dual sulfur atoms enhance metal chelation; used in flotation agents.

Thermal and Chemical Stability

  • Alkyl vs. Cyano Substituents: Alkyl-substituted compounds (e.g., Propylphosphonothioic O,O-acid) generally exhibit higher thermal stability due to non-polar C-H bonds, whereas the polar cyano group in this compound may reduce stability under acidic conditions .
  • Ester Group Influence : O,O-Diethyl esters () demonstrate higher hydrolytic stability compared to O,O-dimethyl analogs (), as larger alkyl groups provide steric protection against nucleophilic attack.

Research Findings and Industrial Relevance

  • Synthetic Utility : O,O-Diethyl phosphorochloridothionate is widely used in pesticide synthesis, leveraging its reactive chlorine substituent for cross-coupling reactions .
  • Biochemical Applications : Phosphoramidothioic O,O-acid derivatives have been crystallographically characterized as urease inhibitors, offering insights into enzyme active-site interactions .
  • Material Science : Dithiophosphate esters like O,O-Diethyl dithiophosphate () are critical in mineral processing as flotation agents due to their strong metal-binding capabilities.

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